[Ala9]-Autocamtide 2 vs. CaMK-(281-302) Ala286: 50-Fold Superior Inhibitory Potency
[Ala9]-Autocamtide 2 demonstrates 50-fold greater inhibitory potency against CaMKII compared to the alternative peptide inhibitor CaMK-(281-302) Ala286 under identical assay conditions [1]. This direct head-to-head comparison, established in the foundational characterization study, provides a quantitative basis for selecting [Ala9]-Autocamtide 2 when maximal CaMKII inhibition at lower concentrations is required.
| Evidence Dimension | CaMKII inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | CaMK-(281-302) Ala286 (IC50 = 2 µM) |
| Quantified Difference | 50-fold more potent (2000 nM / 40 nM = 50) |
| Conditions | In vitro kinase activity assay using purified CaMKII and autocamtide-2 as substrate |
Why This Matters
The 50-fold potency differential enables the use of significantly lower compound concentrations to achieve equivalent CaMKII inhibition, reducing off-target risks and conserving peptide material in dose-response experiments.
- [1] Ishida A, Kameshita I, Okuno S, Kitani T, Fujisawa H. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II. Biochem Biophys Res Commun. 1995 Jul 26;212(3):806-12. PMID: 7626114. View Source
